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Cat. No.: B1667206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-363131 is a potent and selective inhibitor of human β-tryptase, a serine protease

predominantly found in the secretory granules of mast cells.[1] Tryptase is a key mediator in

allergic and inflammatory responses, making it a significant therapeutic target for conditions

such as asthma and allergic rhinitis. BMS-363131 has been identified as a promising

preclinical candidate due to its high inhibitory activity and selectivity. This document provides a

comprehensive technical overview of BMS-363131, summarizing its biochemical properties,

mechanism of action, and the experimental methodologies used for its characterization.
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Property Value Reference

Compound Name BMS-363131 [1]

Target Human β-Tryptase [1]

Potency (IC50) < 1.7 nM [1]

Chemical Scaffold
Azetidinone with a C-3 side

chain guanidine group
[1]

Selectivity

High selectivity for tryptase

over other serine proteases,

including trypsin.

[1]

Mechanism of Action
BMS-363131 functions as a competitive inhibitor of human β-tryptase. Its chemical structure,

featuring an azetidinone scaffold and a guanidine group at the C-3 side chain, is designed to

bind with high affinity to the S1 pocket of the tryptase active site.[1] This binding event blocks

the catalytic activity of tryptase, preventing it from cleaving its downstream substrates.

Signaling Pathway
Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated

Receptor-2 (PAR-2), a G-protein coupled receptor. Inhibition of tryptase by BMS-363131 is

expected to disrupt this signaling cascade.

Caption: Tryptase Signaling Pathway and Inhibition by BMS-363131.

Experimental Protocols
While specific, detailed experimental protocols for the characterization of BMS-363131 are not

publicly available, a general methodology for assessing tryptase inhibition can be outlined

based on standard biochemical assays.

In Vitro Tryptase Inhibition Assay
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This protocol describes a typical fluorescence-based assay to determine the inhibitory potency

(IC50) of a compound against human β-tryptase.

Materials:

Human β-Tryptase (recombinant)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

BMS-363131 (or other test compounds) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of BMS-363131 in DMSO. Further dilute

the compounds in assay buffer to the desired final concentrations.

Enzyme Preparation: Dilute human β-tryptase in assay buffer to a final concentration that

yields a linear reaction rate.

Assay Reaction:

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

Add 10 µL of the diluted enzyme solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme

binding.

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (e.g.,

Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30
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minutes using a fluorescence plate reader.

Data Analysis:

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Prepare Serial Dilution
of BMS-363131

Add Compound and
Enzyme to Plate

Dilute Human
β-Tryptase

Pre-incubate

Add Fluorogenic
Substrate

Measure Fluorescence
Over Time

Calculate Reaction Rates
and % Inhibition

Determine IC50 Value

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1667206?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental Workflow for Tryptase Inhibition Assay.

Pharmacokinetics and Clinical Development
As of the latest available information, detailed pharmacokinetic profiles and clinical trial data for

BMS-363131 are not publicly disclosed. The development status of this compound remains

proprietary to Bristol Myers Squibb.

Conclusion
BMS-363131 is a potent and selective inhibitor of human β-tryptase with potential therapeutic

applications in mast cell-driven inflammatory diseases. Its azetidinone-based chemical

structure provides a strong foundation for its high-affinity binding to the tryptase active site.

While detailed preclinical and clinical data are not in the public domain, the available

information highlights BMS-363131 as a significant tool for researchers investigating the role of

tryptase in health and disease. Further disclosure of data from Bristol Myers Squibb will be

necessary to fully elucidate the therapeutic potential of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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